

## Physical and chemical properties of (2S)-5-Methoxyflavan-7-ol

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Compound of Interest

Compound Name: (2S)-5-Methoxyflavan-7-ol

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## An In-depth Technical Guide to (2S)-5-Methoxyflavan-7-ol

This technical guide provides a comprehensive overview of the physical and chemical properties of **(2S)-5-Methoxyflavan-7-ol**, a naturally occurring flavan found in Dragon's blood resin.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. While specific experimental data for this compound is limited in the available literature, this guide consolidates known information and provides predicted properties based on the analysis of structurally similar flavonoids.

## **Chemical and Physical Properties**

**(2S)-5-Methoxyflavan-7-ol** is a flavan derivative with a molecular formula of C<sub>16</sub>H<sub>16</sub>O<sub>3</sub> and a molecular weight of 256.30 g/mol .[1] It is recognized as a natural product isolated from the resin of Dracaena draco.[1]

Table 1: Physical and Chemical Properties of (2S)-5-Methoxyflavan-7-ol



Property	Value	Source/Prediction
Molecular Formula	С16Н16О3	[1]
Molecular Weight	256.30 g/mol	[1]
Melting Point	Not available. Predicted to be in the range of 150-180 °C.	Based on similar flavanones.
Boiling Point	Not available. Predicted to be > 300 °C.	General characteristic of flavonoids.
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water.	General characteristic of flavonoids.
Appearance	Likely a crystalline or amorphous solid.	General characteristic of flavonoids.

## **Spectral Data (Predicted)**

Detailed spectral data for **(2S)-5-Methoxyflavan-7-ol** are not readily available. However, based on the known spectral characteristics of similar flavonoids, the following predictions can be made.

Table 2: Predicted Spectral Data for (2S)-5-Methoxyflavan-7-ol



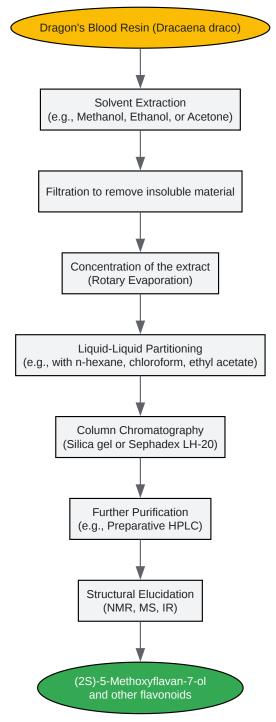
Technique	Predicted Chemical Shifts / Absorption Bands / Fragmentation Pattern
<sup>1</sup> H NMR	Aromatic protons (ring A and B): $\delta$ 6.0-7.5 ppm; Methoxy group (-OCH <sub>3</sub> ): $\delta$ 3.7-3.9 ppm (singlet); Protons on the C-ring (flavan nucleus): $\delta$ 2.5-3.0 ppm and 4.5-5.5 ppm.
<sup>13</sup> C NMR	Aromatic carbons: $\delta$ 90-165 ppm; Methoxy carbon: $\delta$ 55-60 ppm; Carbons of the flavan C-ring: $\delta$ 20-80 ppm.
IR (Infrared) Spectroscopy	O-H stretching (hydroxyl group): ~3300 cm <sup>-1</sup> (broad); C-H stretching (aromatic and aliphatic): ~2850-3100 cm <sup>-1</sup> ; C=C stretching (aromatic): ~1500-1600 cm <sup>-1</sup> ; C-O stretching (ether and alcohol): ~1000-1300 cm <sup>-1</sup> .
Mass Spectrometry (MS)	Molecular ion peak (M+) at m/z 256.  Fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, characteristic of flavonoids, leading to fragments representing the A and B rings.

# Experimental Protocols Isolation of Flavonoids from Dracaena draco Resin (General Protocol)

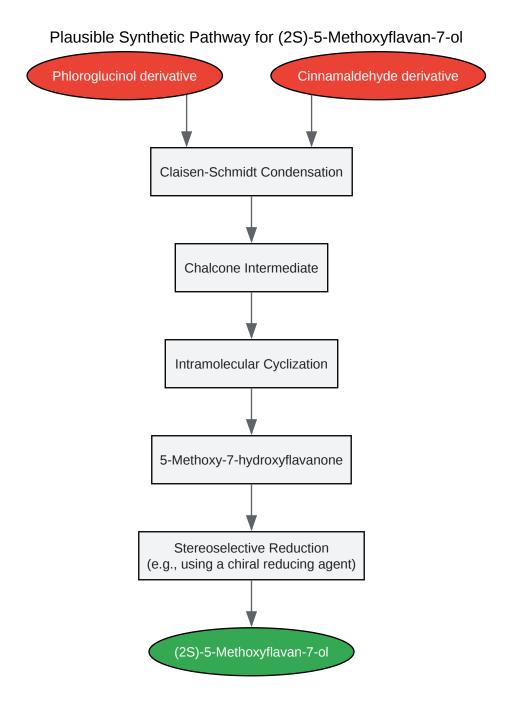
While a specific protocol for the isolation of **(2S)-5-Methoxyflavan-7-ol** is not detailed in the literature, a general methodology for the extraction and isolation of flavonoids from Dracaena draco resin can be outlined as follows. This process typically involves solvent extraction followed by chromatographic separation.



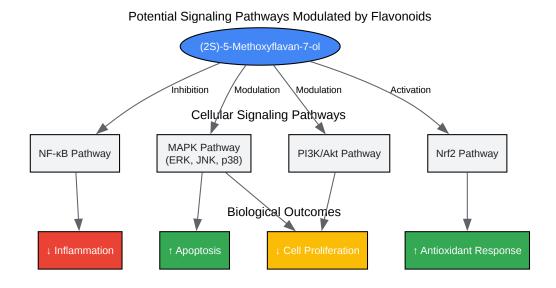
#### General Workflow for Flavonoid Isolation from Dracaena draco Resin











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### References

- 1. medchemexpress.com [medchemexpress.com]
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